Ácido 3-bromo-5-butoxifenilborónico

Descripción general

Descripción

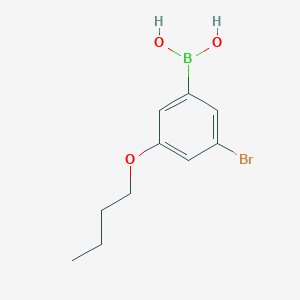

3-Bromo-5-butoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a butoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Aplicaciones Científicas De Investigación

3-Bromo-5-butoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of advanced materials and polymers.

Mecanismo De Acción

Target of Action

3-Bromo-5-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s boronic acid group plays a crucial role in this process .

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-5-butoxyphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild conditions and is tolerant to various functional groups . Additionally, the presence of a palladium catalyst is crucial for the reaction to occur .

Análisis Bioquímico

Biochemical Properties

(3-Bromo-5-butoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that play critical roles in various physiological processes. The interaction between (3-Bromo-5-butoxyphenyl)boronic acid and serine proteases involves the formation of a tetrahedral boronate ester, which mimics the transition state of the enzyme’s natural substrate, thereby inhibiting its activity .

Cellular Effects

The effects of (3-Bromo-5-butoxyphenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For instance, the inhibition of serine proteases can lead to altered cellular responses, including changes in gene expression and cellular metabolism. Additionally, (3-Bromo-5-butoxyphenyl)boronic acid can affect cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, (3-Bromo-5-butoxyphenyl)boronic acid exerts its effects through the formation of covalent bonds with the active sites of target enzymes. This interaction involves the nucleophilic attack of the enzyme’s serine residue on the boronic acid, leading to the formation of a stable boronate ester. This covalent modification inhibits the enzyme’s activity by preventing substrate binding and catalysis. Additionally, (3-Bromo-5-butoxyphenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-5-butoxyphenyl)boronic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can influence long-term cellular responses. In vitro and in vivo studies have demonstrated that prolonged exposure to (3-Bromo-5-butoxyphenyl)boronic acid can lead to sustained inhibition of target enzymes and altered cellular functions .

Dosage Effects in Animal Models

The effects of (3-Bromo-5-butoxyphenyl)boronic acid in animal models vary with dosage. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Bromo-5-butoxyphenyl)boronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects. These findings highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

(3-Bromo-5-butoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of specific metabolites can be influenced by (3-Bromo-5-butoxyphenyl)boronic acid, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (3-Bromo-5-butoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (3-Bromo-5-butoxyphenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of (3-Bromo-5-butoxyphenyl)boronic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (3-Bromo-5-butoxyphenyl)boronic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-butoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates . Another approach involves the electrophilic trapping of an organometallic reagent with a boric ester .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale borylation reactions using catalysts such as palladium or iridium. The reaction conditions are optimized to ensure high yield and purity of the product. The use of borate esters as intermediates is common in these processes .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-butoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: The parent compound, lacking the bromine and butoxy substituents.

3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of a butoxy group.

4-Formylphenylboronic Acid: Similar structure but with a formyl group at the 4-position.

Uniqueness

3-Bromo-5-butoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the butoxy group can influence the compound’s solubility and reactivity.

Actividad Biológica

3-Bromo-5-butoxyphenylboronic acid is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-5-butoxyphenylboronic acid is characterized by the presence of a bromine atom and a butoxy group on a phenyl ring, along with a boronic acid functional group. Its chemical formula is , and it has a molecular weight of 273.03 g/mol.

Mechanisms of Biological Activity

Enzyme Inhibition : Boronic acids, including 3-Bromo-5-butoxyphenylboronic acid, are known to interact with enzymes through reversible covalent bonding to serine or cysteine residues. This interaction can inhibit the activity of various proteases, making these compounds valuable in drug design for targeting specific enzymes involved in disease processes.

Cancer Therapy : Research indicates that boronic acids can modulate the activity of bromodomain-containing proteins (BRDs), which play critical roles in transcriptional regulation and are implicated in cancer progression. The inhibition of BRDs by compounds like 3-Bromo-5-butoxyphenylboronic acid may suppress tumor growth and provide a therapeutic avenue for treating various cancers.

Case Studies

- Inhibition of Bromodomain Proteins : A study demonstrated that derivatives of boronic acids could effectively inhibit BRD9, a member of the bromodomain family associated with several cancer types. The compound showed nanomolar affinity towards BRD9, indicating its potential as a therapeutic agent against tumors expressing this protein .

- Enzyme Interaction Studies : Another investigation focused on the interaction between boronic acids and serine proteases. The study found that 3-Bromo-5-butoxyphenylboronic acid displayed significant inhibitory effects on specific proteases, suggesting its utility in developing enzyme inhibitors for therapeutic applications .

Comparative Analysis

To better understand the unique properties of 3-Bromo-5-butoxyphenylboronic acid, it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-butoxyphenylboronic acid | C10H13BBrO3 | Different position of bromine |

| 4-Bromo-5-butoxyphenylboronic acid | C10H13BBrO3 | Variation in bromine position; affects reactivity |

| 3-Iodo-5-butoxyphenylboronic acid | C10H13BIo3 | Contains iodine instead of bromine |

The distinct positioning of the bromine atom and the butoxy group influences the compound's reactivity and biological activity.

Applications in Drug Development

The biological activities exhibited by 3-Bromo-5-butoxyphenylboronic acid suggest several applications in drug development:

- Protease Inhibitors : Its ability to inhibit specific proteases can be harnessed for developing drugs targeting diseases where these enzymes play a role.

- Cancer Therapeutics : By targeting BRDs, this compound may contribute to new cancer therapies aimed at inhibiting tumor growth.

Propiedades

IUPAC Name |

(3-bromo-5-butoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWZXOTWNAQSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584765 | |

| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-84-8 | |

| Record name | B-(3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.